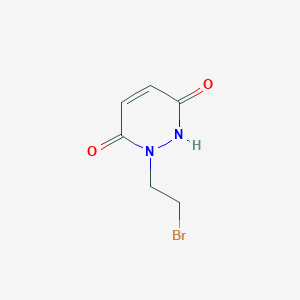

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

CAS No.:

Cat. No.: VC15872781

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrN2O2 |

|---|---|

| Molecular Weight | 219.04 g/mol |

| IUPAC Name | 2-(2-bromoethyl)-1H-pyridazine-3,6-dione |

| Standard InChI | InChI=1S/C6H7BrN2O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4H2,(H,8,10) |

| Standard InChI Key | XPEDBBXMRKYWGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)N(NC1=O)CCBr |

Introduction

Overview of 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a synthetic organic compound belonging to the pyridazine family. This compound features a bromine atom attached to an ethyl chain and a tetrahydropyridazine ring system with two keto groups at positions 3 and 6. These structural elements make it a potentially valuable intermediate in pharmaceutical and chemical research due to its reactivity and functional versatility.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Starting Materials: The preparation begins with pyridazine derivatives or their precursors.

-

Bromination: Introduction of the bromoethyl group via alkylation reactions using reagents like bromoethanol or bromoacetaldehyde.

-

Cyclization: Formation of the tetrahydropyridazine ring through cyclization reactions under controlled conditions.

-

Oxidation: Conversion of intermediate products into the final dione structure using oxidizing agents.

These steps are often optimized to achieve high yields and purity.

Applications

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has potential applications in:

-

Medicinal Chemistry:

-

As a precursor for synthesizing bioactive molecules.

-

Possible use in drug discovery targeting enzyme inhibition or receptor modulation.

-

-

Material Science:

-

As a building block for functionalized polymers or advanced materials.

-

-

Biological Studies:

-

Investigating its interactions with biological targets due to its structural similarity to known pharmacophores.

-

Analytical Characterization

The compound can be characterized using various analytical techniques:

| Technique | Purpose | Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H and 13C spectra) | Chemical shifts corresponding to ethyl and pyridazine protons. |

| Mass Spectrometry (MS) | Molecular weight determination | Peak at ~219 m/z confirming molecular mass. |

| Infrared Spectroscopy (IR) | Functional group analysis | Characteristic peaks for C=O (~1700 cm⁻¹) and C-Br stretching vibrations. |

| Elemental Analysis | Empirical formula verification | Matches calculated percentages for C, H, Br, N, O. |

Safety and Handling

Due to the presence of bromine and reactive keto groups:

-

Toxicity: Handle with care as brominated compounds may exhibit toxicity.

-

Storage: Store in a cool, dry place away from light and moisture.

-

Protective Measures: Use gloves and goggles when handling the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume